molecular formula C52H42N2O2P2 B190136 N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide) CAS No. 143668-57-9

N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)

Cat. No. B190136
M. Wt: 788.8 g/mol
InChI Key: GAVLUHWIRDNCEW-WLTNIFSVSA-N
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Description

“N,N’-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)” is a chiral nitrogen ligand used for enantioselective synthesis . It has a CAS Number of 143668-57-9 and a molecular formula of C52H42N2O2P2 .


Molecular Structure Analysis

The molecular weight of this compound is 788.87 g/mol . The InChI code for this compound is 1S/C52H42N2O2P2/c55-51(45-35-19-21-37-47(45)57(41-27-11-3-12-28-41)42-29-13-4-14-30-42)53-49(39-23-7-1-8-24-39)50(40-25-9-2-10-26-40)54-52(56)46-36-20-22-38-48(46)58(43-31-15-5-16-32-43)44-33-17-6-18-34-44/h1-38,49-50H,(H,53,55)(H,54,56)/t49-,50-/m0/s1 .


Physical And Chemical Properties Analysis

This compound has a boiling point of 900.4±65.0 °C at 760 mmHg and a flash point of 498.4±34.3 °C . It also has a molar refractivity and a polar surface area of 85 Å 2 .

Safety And Hazards

The compound has a safety signal word of “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

2-diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylbenzoyl)amino]-1,2-diphenylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H42N2O2P2/c55-51(45-35-19-21-37-47(45)57(41-27-11-3-12-28-41)42-29-13-4-14-30-42)53-49(39-23-7-1-8-24-39)50(40-25-9-2-10-26-40)54-52(56)46-36-20-22-38-48(46)58(43-31-15-5-16-32-43)44-33-17-6-18-34-44/h1-38,49-50H,(H,53,55)(H,54,56)/t49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVLUHWIRDNCEW-WLTNIFSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NC(=O)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H42N2O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)

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